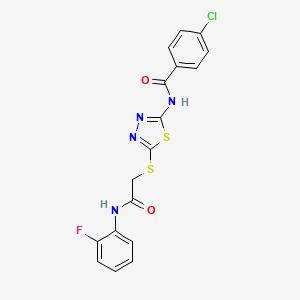
4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12ClFN4O2S2 and its molecular weight is 422.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel addition to the class of thiadiazole-based compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for the compound is C16H15ClFN5O2S, with a molecular weight of approximately 399.84 g/mol. The structure incorporates a thiadiazole moiety, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds featuring the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines. For instance, one study evaluated the cytotoxic effects of similar derivatives on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that modifications to the thiadiazole structure significantly enhanced cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-chloro derivative | MCF-7 | 10.10 |
| Modified derivative (with piperazine) | MCF-7 | 5.36 |
| Further modified derivative (benzyl piperidine) | MCF-7 | 2.32 |
The data suggests that structural modifications can lead to increased potency against cancer cells, with some derivatives exhibiting IC50 values as low as 2.32 µg/mL .
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties . A review focused on derivatives with a similar structure reported significant antibacterial activity against Gram-positive bacteria and antifungal activity against strains like Candida albicans and Aspergillus niger. The presence of halogen substituents was noted to enhance antibacterial efficacy:
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 |
| Antifungal | Candida albicans | 24 |
These findings indicate that the incorporation of various substituents can modulate the biological activity of thiadiazole compounds .
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, researchers synthesized a series of thiadiazole derivatives similar to the target compound and tested their effects on MCF-7 cells. The most potent derivative exhibited an IC50 value of 2.32 µg/mL, indicating strong antiproliferative activity. This study underscores the potential of thiadiazole compounds in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of various thiadiazole derivatives against common pathogens. The results demonstrated that certain derivatives had MIC values comparable to established antibiotics, suggesting their viability as alternative antimicrobial agents.
Propiedades
IUPAC Name |
4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUONYSVWNKWGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














